molecular formula C8H11NO B13194207 2-Amino-1-cyclopropylpent-4-yn-1-one

2-Amino-1-cyclopropylpent-4-yn-1-one

Cat. No.: B13194207
M. Wt: 137.18 g/mol
InChI Key: CGFZBTQNCHRQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-cyclopropylpent-4-yn-1-one is an organic compound with the molecular formula C8H11NO It features a cyclopropyl group attached to a pent-4-yn-1-one backbone, with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclopropylpent-4-yn-1-one typically involves the reaction of cyclopropylacetylene with an appropriate amine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopropylacetylene is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-cyclopropylpent-4-yn-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

Scientific Research Applications

2-Amino-1-cyclopropylpent-4-yn-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopropylpent-4-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: The unique combination of a cyclopropyl group, an alkyne, and an amino group in this compound provides it with distinct chemical reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-amino-1-cyclopropylpent-4-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-3-7(9)8(10)6-4-5-6/h1,6-7H,3-5,9H2

InChI Key

CGFZBTQNCHRQPG-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(=O)C1CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.